![molecular formula C14H17NO3S B1600673 1,4-Dimethylpyridinium p-toluenesulfonate CAS No. 78105-28-9](/img/structure/B1600673.png)
1,4-Dimethylpyridinium p-toluenesulfonate
Overview
Description
1,4-Dimethylpyridinium p-toluenesulfonate (DPTS) is a chemical compound that is widely used in scientific research. It is a salt that is formed by the reaction of 1,4-dimethylpyridine with p-toluenesulfonic acid. DPTS is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. It is commonly used as a phase transfer catalyst, which is a type of catalyst that facilitates the transfer of a reactant from one phase to another, such as from an aqueous phase to an organic phase.
Scientific Research Applications
Catalysis in Organic Synthesis
1,4-Dimethylpyridinium p-toluenesulfonate serves as a catalyst in various organic synthesis processes. It is particularly useful as a Lewis acid catalyst facilitating reactions such as the Claisen rearrangement, one-pot acetal deprotection, diastereoselective Henry reaction, and regioselective azidoalkoxylation of enol ether .
Esterification Process
This compound is used in the esterification process for the preparation of side chains of nonlinear optical polymers . It acts as a dimethyl PPTS derivative catalyst during this process .
Deprotection of Silyl Ethers
In scenarios where substrates are unstable to stronger acid catalysts, 1,4-Dimethylpyridinium p-toluenesulfonate is used to deprotect silyl ethers or tetrahydropyranyl ethers .
Nonlinear Optical Material Synthesis
It has applications in the synthesis of ethyl-substituted stilbazolium derivatives which are used in nonlinear optical materials .
Chemical Research Support Services
Companies like Mendel Chemicals offer custom chemical synthesis and consultations on chemical applications, indicating that 1,4-Dimethylpyridinium p-toluenesulfonate may be involved in specialized chemical services and product development .
Mechanism of Action
Target of Action
It is known to be used as a catalyst in the esterification process for the preparation of side chains of nonlinear optical polymers .
Mode of Action
As a catalyst, 1,4-Dimethylpyridinium p-toluenesulfonate likely facilitates the esterification process by lowering the activation energy of the reaction . This allows the reaction to proceed at a faster rate or under milder conditions than would otherwise be possible.
Biochemical Pathways
As a catalyst in the esterification process, it likely influences the pathways involved in the synthesis of side chains of nonlinear optical polymers .
Result of Action
The molecular and cellular effects of 1,4-Dimethylpyridinium p-toluenesulfonate’s action are likely related to its role as a catalyst in the esterification process. By facilitating this reaction, it enables the efficient synthesis of side chains of nonlinear optical polymers .
properties
IUPAC Name |
1,4-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.C7H8O3S/c1-7-3-5-8(2)6-4-7;1-6-2-4-7(5-3-6)11(8,9)10/h3-6H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEMQXFWHOQUEA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=[N+](C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451019 | |
Record name | AG-H-13324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylpyridinium p-toluenesulfonate | |
CAS RN |
78105-28-9 | |
Record name | AG-H-13324 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Dimethylpyridinium p-toluenesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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